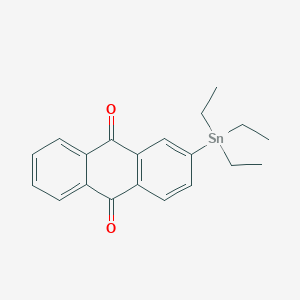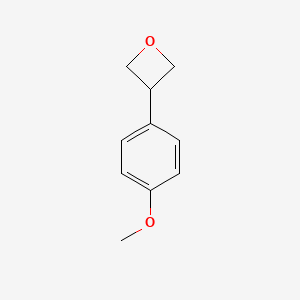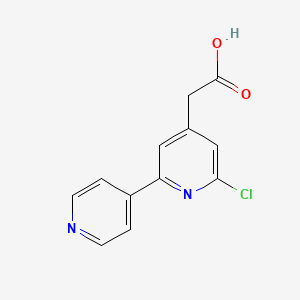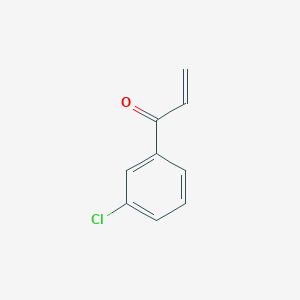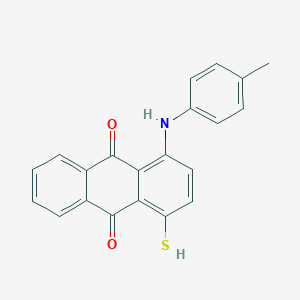
1-(4-Methylanilino)-4-sulfanylanthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is an anthracene derivative known for its unique chemical structure and properties. This compound is characterized by the presence of a mercapto group (-SH) and a p-tolylamino group attached to the anthracene-9,10-dione core. Anthracene derivatives are widely studied for their photophysical and electrochemical properties, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is used to introduce the p-tolylamino group onto the anthracene core . The reaction conditions often include the use of palladium catalysts, base, and appropriate solvents under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential in industrial settings.
化学反应分析
Types of Reactions
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The anthracene core can be reduced to form dihydroanthracene derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or alkylated anthracene derivatives.
科学研究应用
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying photophysical properties.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites, while the p-tolylamino group can participate in hydrogen bonding and π-π interactions. These interactions influence the compound’s photophysical and electrochemical properties, making it effective in various applications.
相似化合物的比较
Similar Compounds
1-Hydroxy-4-(p-tolylamino)anthracene-9,10-dione: Similar structure but with a hydroxy group instead of a mercapto group.
9-(4-Phenyl)anthracene: Lacks the functional groups present in 1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione.
9,10-Bis(phenylethynyl)anthracene: Contains phenylethynyl groups instead of mercapto and p-tolylamino groups.
Uniqueness
1-Mercapto-4-(p-tolylamino)anthracene-9,10-dione is unique due to the presence of both mercapto and p-tolylamino groups, which impart distinct chemical reactivity and photophysical properties. This combination of functional groups makes it versatile for various applications, particularly in materials science and biological research.
属性
CAS 编号 |
189753-88-6 |
|---|---|
分子式 |
C21H15NO2S |
分子量 |
345.4 g/mol |
IUPAC 名称 |
1-(4-methylanilino)-4-sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C21H15NO2S/c1-12-6-8-13(9-7-12)22-16-10-11-17(25)19-18(16)20(23)14-4-2-3-5-15(14)21(19)24/h2-11,22,25H,1H3 |
InChI 键 |
KPOHGADQMCEDMJ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)S)C(=O)C4=CC=CC=C4C3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-methyl 6'-chloro-3',4,4',5-tetrahydro-2H,2'H-spiro[benzo[b][1,4]oxazepine-3,1'-naphthalene]-7-carboxylate](/img/structure/B13131672.png)

![1,4-Bis[(2,4-diethyl-6-methylphenyl)amino]anthraquinone](/img/structure/B13131680.png)
![1,3-Dimethyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B13131681.png)

